molecular formula C8H3Cl2F3O B1365651 4-Chloro-2-(trifluoromethyl)benzoyl chloride CAS No. 98187-13-4

4-Chloro-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1365651
CAS No.: 98187-13-4
M. Wt: 243.01 g/mol
InChI Key: SBWSLWFNEXVAAY-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a trifluoromethyl group at the second position. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)benzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-chloro-2-(trifluoromethyl)benzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWSLWFNEXVAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402105
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98187-13-4
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98187-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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